molecular formula C10H19NO B14595639 Cyclopropanecarboxamide, N,N-bis(1-methylethyl)- CAS No. 61259-30-1

Cyclopropanecarboxamide, N,N-bis(1-methylethyl)-

Cat. No.: B14595639
CAS No.: 61259-30-1
M. Wt: 169.26 g/mol
InChI Key: MRQYLPPDSCXDQF-UHFFFAOYSA-N
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Description

Cyclopropanecarboxamide, N,N-bis(1-methylethyl)- is an organic compound with a unique structure that includes a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxamide, N,N-bis(1-methylethyl)- typically involves the reaction of cyclopropanecarboxylic acid with N,N-bis(1-methylethyl)amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, N,N-bis(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Cyclopropanecarboxamide, N,N-bis(1-methylethyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The cyclopropane ring in the compound can interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid
  • N,N-bis(1-methylethyl)amine
  • Cyclopropanecarboxamide

Uniqueness

Cyclopropanecarboxamide, N,N-bis(1-methylethyl)- is unique due to its specific combination of a cyclopropane ring and an amide functional group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

61259-30-1

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

N,N-di(propan-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C10H19NO/c1-7(2)11(8(3)4)10(12)9-5-6-9/h7-9H,5-6H2,1-4H3

InChI Key

MRQYLPPDSCXDQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1CC1

Origin of Product

United States

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